

An In-depth Technical Guide to 4-(Oxiran-2-ylmethoxy)butan-1-ol

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Compound of Interest

Compound Name: 4-(Oxiran-2-ylmethoxy)butan-1-OL

Cat. No.: B3052866

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **4-(oxiran-2-ylmethoxy)butan-1-ol**, a significant chemical intermediate. Due to its nature as a building block in organic synthesis rather than a well-known active molecule, its "discovery and history" are not extensively documented. This guide, therefore, focuses on its technical properties, a representative synthetic pathway, and its applications.

Core Compound Data and Properties

4-(Oxiran-2-ylmethoxy)butan-1-ol is a bifunctional organic compound containing both a primary alcohol and a reactive epoxide group. This structure makes it a versatile intermediate for synthesizing more complex molecules.^{[1][2]} It is utilized as a building block in the development of pharmaceuticals and advanced materials, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).^[2]

The key physicochemical properties of **4-(oxiran-2-ylmethoxy)butan-1-ol** are summarized in the table below.

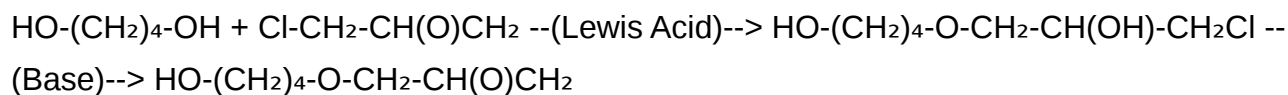
Property	Value	Source(s)
CAS Number	4711-95-9	[3][4][5]
Molecular Formula	C ₇ H ₁₄ O ₃	[3][4]
Molecular Weight	146.18 g/mol	[3][4]
IUPAC Name	4-(oxiran-2-ylmethoxy)butan-1-ol	[4]
Common Synonyms	4-(2,3-Epoxypropoxy)butanol, 4-hydroxybutyl glycidyl ether	[3][4]
Estimated Boiling Point	205.8 °C	[6]
Estimated Density	1.043 g/cm ³	[6]
Reported Purity	≥95% - ≥98%	[3][5]
Storage Temperature	4°C (Refrigerated)	[3]
Topological Polar Surface Area	41.9 Å ²	[3]
XLogP3 (Computed)	-0.2	[4]
Hydrogen Bond Donor Count	1	[3][4]
Hydrogen Bond Acceptor Count	3	[3][4]
Rotatable Bond Count	6	[3]

Representative Experimental Protocol: Synthesis

The synthesis of **4-(oxiran-2-ylmethoxy)butan-1-ol** can be achieved via the etherification of 1,4-butanediol with an epihalohydrin, followed by dehydrohalogenation. The following protocol is a representative procedure adapted from general methods for preparing glycidyl ethers from alcohols.[7][8][9]

Objective: To synthesize **4-(oxiran-2-ylmethoxy)butan-1-ol** from 1,4-butanediol and epichlorohydrin.

Reaction Scheme:



Materials:

- 1,4-Butanediol (reagent grade)
- Epichlorohydrin (reagent grade)
- Tin(IV) chloride (SnCl_4) or another suitable Lewis acid catalyst
- Sodium hydroxide (NaOH), 50% aqueous solution
- Toluene
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with hotplate
- Thermometer
- Separatory funnel
- Rotary evaporator

- Vacuum distillation apparatus

Procedure:

Part A: Formation of Halohydrin Intermediate

- Set up a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a thermometer. Place it on a magnetic stirrer with a heating mantle.
- Charge the flask with 1,4-butanediol. A molar excess of the diol is used to favor mono-substitution.
- Add a catalytic amount of a Lewis acid, such as tin(IV) chloride, to the flask.[\[9\]](#)
- Begin stirring and heat the mixture to approximately 80-90°C.
- Add epichlorohydrin slowly from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
- After the addition is complete, continue stirring the mixture at the same temperature for an additional 3-4 hours to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature.

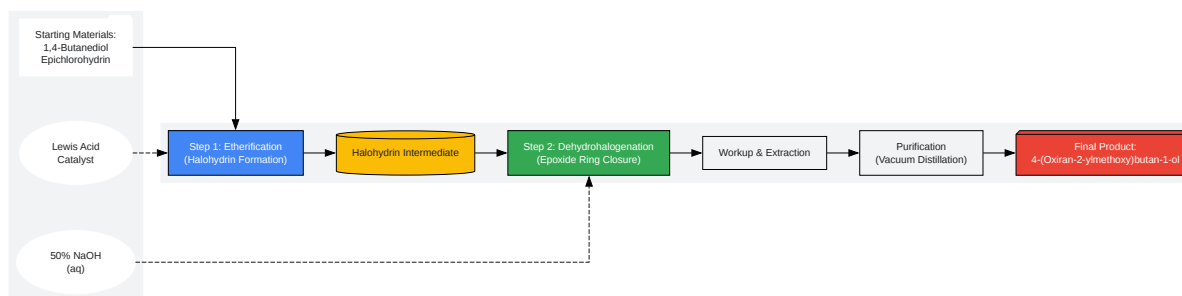
Part B: Dehydrohalogenation and Purification

- Cool the flask containing the crude halohydrin intermediate in an ice bath to below 30°C.
- Slowly add a 50% aqueous solution of sodium hydroxide from the dropping funnel. The amount should be approximately stoichiometric to the epichlorohydrin used. Monitor the temperature to keep it between 30°C and 60°C during this exothermic step.[\[8\]](#)
- After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
- Dilute the reaction mixture with toluene and transfer it to a separatory funnel.
- Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove salts and excess base.

- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
- Purify the resulting crude oil by vacuum distillation to yield pure **4-(oxiran-2-ylmethoxy)butan-1-ol**.

Visualized Experimental Workflow

The logical workflow for the synthesis of **4-(oxiran-2-ylmethoxy)butan-1-ol** is depicted in the following diagram.



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Caption: Workflow for the synthesis of **4-(oxiran-2-ylmethoxy)butan-1-ol**.

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